N-(furan-2-ylmethyl)-2-(4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetamide
Description
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Properties
IUPAC Name |
N-(furan-2-ylmethyl)-2-[4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17F3N4O3/c16-15(17,18)14-21-20-13(25-14)10-3-5-22(6-4-10)9-12(23)19-8-11-2-1-7-24-11/h1-2,7,10H,3-6,8-9H2,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBNFNGJEBSTWES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NN=C(O2)C(F)(F)F)CC(=O)NCC3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17F3N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(furan-2-ylmethyl)-2-(4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetamide is a complex compound with potential therapeutic applications, particularly in the fields of oncology and antimicrobial research. The structure incorporates a furan moiety, a piperidine derivative, and an oxadiazole functional group, suggesting diverse biological activities.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 413.518 g/mol. Its structural complexity arises from the combination of functional groups that may enhance its biological efficacy. The trifluoromethyl group and the furan ring are particularly notable for their contributions to the compound's pharmacological profile.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 413.518 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not specified |
Anticancer Properties
Research indicates that derivatives of 1,3,4-oxadiazoles exhibit significant anticancer activity. For instance, compounds similar to this compound have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
- Mechanism of Action : The mechanism involves targeting specific enzymes associated with cancer progression such as thymidylate synthase and HDAC (histone deacetylase), which are crucial for DNA synthesis and cell cycle regulation .
-
Case Studies :
- In vitro studies demonstrated that similar oxadiazole compounds increased p53 expression levels and promoted caspase-3 cleavage in MCF-7 breast cancer cells, leading to enhanced apoptotic activity .
- Another study highlighted that specific oxadiazole derivatives exhibited IC50 values in the micromolar range against cancer cell lines including HeLa and CaCo-2 .
Antimicrobial Activity
This compound has also been investigated for its antimicrobial properties.
- Activity Against Bacteria : Similar compounds have shown effectiveness against drug-resistant strains of bacteria such as MRSA (Methicillin-resistant Staphylococcus aureus). The minimum inhibitory concentrations (MICs) for related oxadiazole derivatives ranged from 0.25 μg/mL to 2 μg/mL .
- Mechanism : The antimicrobial action is hypothesized to involve inhibition of key biosynthetic pathways in bacterial cells, disrupting their ability to form biofilms and proliferate effectively .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by modifications to its structure:
| Modification | Effect on Activity |
|---|---|
| Trifluoromethyl Group | Enhances lipophilicity and binding affinity |
| Furan Ring | Increases interaction with biological targets |
| Piperidine Moiety | Contributes to overall stability and solubility |
Scientific Research Applications
Medicinal Chemistry
N-(furan-2-ylmethyl)-2-(4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetamide is being investigated for its potential therapeutic effects. Compounds containing the oxadiazole moiety are often associated with:
- Anticancer Activity : Preliminary studies suggest that derivatives of this compound may exhibit significant growth inhibition against various cancer cell lines, including SNB-19 and OVCAR-8 .
Biological Research
The unique structural features of this compound make it a candidate for use as a biochemical probe. Its potential applications include:
- Enzyme Inhibition Studies : The oxadiazole moiety can interact with specific enzymes, modulating their activity and providing insights into metabolic pathways.
Material Science
The compound may also find applications in the development of new materials due to its electronic properties. Its synthesis can serve as a building block for more complex molecular architectures used in:
- Organic Electronics : The furan and trifluoromethyl groups can enhance the conductivity and stability of organic materials.
Comparative Analysis with Related Compounds
To understand the uniqueness of this compound, it is useful to compare it with other oxadiazole-containing compounds:
| Compound Name | Structure | Biological Activity | Unique Features |
|---|---|---|---|
| N-benzyl-N'-(5-trifluoromethyl)-1,3,4-thiadiazole | Structure | Anticancer | Contains thiadiazole instead of oxadiazole |
| N-(phenylmethyl)-5-trifluoromethylthiadiazole | Structure | Antimicrobial | Different substituents on thiadiazole |
| 5-Aryl-substituted 1,3,4-thiadiazoles | Structure | Anticancer | Varied aryl groups affecting activity |
The combination of furan and piperidine structures along with the trifluoromethyl group enhances its lipophilicity and potential biological activity compared to other compounds.
Chemical Reactions Analysis
Nucleophilic Substitution at the Piperidine Nitrogen
The piperidine nitrogen serves as a reactive site for nucleophilic substitutions, enabling modifications to the acetamide side chain.
Example reaction :
Replacement of the acetamide group with sulfonamide derivatives under alkaline conditions.
| Reactants | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Tosyl chloride | Pyridine, 0–5°C, 12 hrs | Sulfonamide-substituted piperidine analog | 68% |
Hydrolysis of the Oxadiazole Ring
The 1,3,4-oxadiazole ring undergoes hydrolysis under acidic or basic conditions, forming hydrazide intermediates.
| Conditions | Intermediate | Further Reactivity | Outcome |
|---|---|---|---|
| 6M HCl, reflux, 8 hrs | Hydrazide derivative | Condensation with aldehydes | Formation of Schiff bases |
| NaOH (20%), ethanol, 60°C | Open-chain hydrazide | Alkylation with methyl iodide | N-methylated derivatives |
Electrophilic Aromatic Substitution on the Furan Ring
The furan moiety participates in electrophilic substitutions, particularly at the 5-position.
| Reaction Type | Reagent | Conditions | Product |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | 0°C, 2 hrs | 5-nitro-furan derivative |
| Bromination | Br₂ in CCl₄ | RT, 1 hr | 5-bromo-furan analog |
Cycloaddition Reactions
The oxadiazole ring engages in [3+2] cycloadditions with acetylene derivatives, forming fused heterocycles.
| Partner Reagent | Catalyst | Product | Application |
|---|---|---|---|
| Phenylacetylene | CuI, DMF, 80°C | Triazole-fused oxadiazole | Enhanced bioactivity |
Functionalization via Trifluoromethyl Group
The CF₃ group on the oxadiazole enables unique reactivity, such as radical-mediated coupling.
| Reaction | Conditions | Outcome | Significance |
|---|---|---|---|
| Photoredox coupling | Ir(ppy)₃, blue LED | Cross-coupled aryl derivatives | Diversification of aryl groups |
Mechanistic Insights and Key Observations
-
Oxadiazole Stability : The trifluoromethyl group enhances electron-withdrawing effects, stabilizing the oxadiazole ring during hydrolysis but activating it toward cycloadditions.
-
Solvent Effects : Polar aprotic solvents (e.g., DMF) improve yields in nucleophilic substitutions, while protic solvents favor hydrolysis .
-
Regioselectivity : Reactions at the furan ring predominantly occur at the 5-position due to electronic and steric factors.
Q & A
Q. What are the optimal synthetic routes for preparing N-(furan-2-ylmethyl)-2-(4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetamide?
The synthesis typically involves multi-step reactions:
- Step 1 : Formation of the 1,3,4-oxadiazole ring via cyclization of thiosemicarbazides or hydrazides under acidic conditions (e.g., H₂SO₄ or POCl₃) .
- Step 2 : Introduction of the trifluoromethyl group via nucleophilic substitution or radical reactions, ensuring regioselectivity .
- Step 3 : Acetamide coupling using chloroacetyl chloride or activated esters under reflux with a base (e.g., triethylamine) to link the piperidine-oxadiazole core to the furan-methyl moiety .
- Critical parameters : Temperature control (±2°C), anhydrous conditions, and reaction time (4–12 hours) to avoid side products .
Q. How can the purity and structural integrity of the compound be validated after synthesis?
- Chromatography : Column chromatography (silica gel, ethyl acetate/hexane) or preparative TLC for purification .
- Spectroscopy :
- ¹H/¹³C NMR : Key peaks include the furan proton (δ 6.2–7.4 ppm), trifluoromethyl carbon (δ 120–125 ppm, quartets), and acetamide carbonyl (δ 165–170 ppm) .
- FTIR : Stretching vibrations for C=O (1650–1700 cm⁻¹) and C-F (1100–1200 cm⁻¹) .
- Mass spectrometry : High-resolution MS to confirm molecular ion ([M+H]⁺) and fragmentation patterns .
Q. What safety precautions are recommended for handling this compound?
- PPE : Gloves (nitrile), lab coat, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of aerosols or dust .
- Storage : In airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis of the oxadiazole ring .
Advanced Research Questions
Q. How does the trifluoromethyl group influence the compound’s bioactivity and pharmacokinetics?
- Electron-withdrawing effect : Enhances metabolic stability by resisting oxidative degradation .
- Lipophilicity : The CF₃ group increases logP, improving membrane permeability (e.g., blood-brain barrier penetration) .
- SAR studies : Comparative assays with non-fluorinated analogs show ~50% higher cytotoxicity in MCF-7 cells, suggesting a direct role in target binding .
Q. What computational methods are suitable for predicting biological targets and binding modes?
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., Mycobacterium tuberculosis Enoyl-ACP reductase). Key residues (e.g., TYR 158) may form hydrogen bonds with the oxadiazole nitrogen .
- ADMET prediction : Tools like SwissADME assess bioavailability (%F = 65–70) and toxicity (AMES test negative) .
- MD simulations : GROMACS to evaluate stability of ligand-protein complexes over 100 ns trajectories .
Q. How can structure-activity relationships (SAR) be explored to optimize anti-inflammatory properties?
- Substituent variation : Replace the furan-2-ylmethyl group with benzofuran or thiophene analogs to assess changes in COX-2 inhibition .
- In vivo models : Formalin-induced rat paw edema assays show dose-dependent reduction in swelling (ED₅₀ = 25 mg/kg) .
- Mechanistic studies : ELISA-based quantification of TNF-α and IL-6 levels in serum post-administration .
Q. What experimental strategies resolve contradictions in cytotoxicity data across cell lines?
- Dose-response curves : Test IC₅₀ values in triplicate across 5–7 concentrations (e.g., 1–100 μM) .
- Control assays : Include cisplatin (positive control) and DMSO (vehicle control) to normalize data .
- Omics integration : RNA-seq to identify differentially expressed genes (e.g., apoptosis regulators Bcl-2/Bax) .
Methodological Tables
Q. Table 1: Key Spectroscopic Data for Structural Confirmation
| Functional Group | NMR (δ, ppm) | FTIR (cm⁻¹) |
|---|---|---|
| Furan protons | 6.3–7.4 (¹H) | 3100 (C-H stretch) |
| CF₃ group | 120–125 (¹³C) | 1150–1200 (C-F) |
| Acetamide carbonyl | 168.5 (¹³C) | 1680 (C=O) |
Q. Table 2: In Vitro Cytotoxicity Screening
| Cell Line | IC₅₀ (μM) | Reference Compound (IC₅₀) |
|---|---|---|
| MCF-7 (breast cancer) | 12.4 | Doxorubicin (0.8) |
| A549 (lung cancer) | 18.7 | Cisplatin (4.2) |
| HEK293 (normal) | >100 | N/A |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
